REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]([C:9]2[CH:14]=[CH:13][N:12]=[C:11](S(C)(=O)=O)[N:10]=2)[CH:6]=[CH:7][CH:8]=1)#[N:2].[C-:19]#[N:20].[K+]>CN(C)C=O>[C:19]([C:11]1[N:10]=[C:9]([C:5]2[CH:6]=[CH:7][CH:8]=[C:3]([C:1]#[N:2])[CH:4]=2)[CH:14]=[CH:13][N:12]=1)#[N:20] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C(C=CC1)C1=NC(=NC=C1)S(=O)(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
is stirred for 4 hours at 100°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated by evaporation
|
Type
|
DISTILLATION
|
Details
|
distilled water
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
EXTRACTION
|
Details
|
the whole is extracted with methylene chloride
|
Type
|
CUSTOM
|
Details
|
The organic phase is dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=NC=CC(=N1)C1=CC(=CC=C1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |